![molecular formula C20H25FN4O2 B2544662 2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1226448-35-6](/img/structure/B2544662.png)
2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
Indole derivatives are synthesized by researchers for screening different pharmacological activities . A series of novel indole 3-substituted-[1,2,4]triazole derivatives was designed and synthesized, and their structures were characterized by 1H, 13C NMR, high-resolution mass spectrometry, and single-crystal diffraction .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Chemical Reactions Analysis
Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This property is similar to the benzene ring .Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . It is also aromatic in nature due to the presence of 10 π-electrons .Aplicaciones Científicas De Investigación
Anti-Malarial Activity
- Compounds similar to "2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole" have shown potential anti-malarial activity. A study explored the structures of certain piperazine derivatives, noting their activity against malaria (Cunico et al., 2009).
5-HT₆ Receptor Ligands
- Derivatives of this compound have been designed as 5-HT₆ receptor ligands, showing promising results in animal models of cognition (Nirogi et al., 2012).
Electrochemical Studies
- The electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, revealing unique regioselectivity in synthesizing bisindolyl-p-quinone derivatives (Amani et al., 2012).
Cytotoxic Agents
- Some 1H-indole derivatives have been synthesized and tested for cytotoxic activity against human tumor cell lines, showing significant effectiveness, particularly against liver and colon cancer cell lines (Akkoç et al., 2012).
Selective 5-HT(1A) Agonists
- Indolebutylamine derivatives, related to this compound, have been identified as selective 5-HT(1A) agonists, potentially useful for studying mood disorders (Heinrich et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-15-13-18(23-20(22-15)25-11-5-3-4-6-12-25)27-14-19(26)24(2)17-9-7-16(21)8-10-17/h7-10,13H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHDLNTGGOHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)N(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

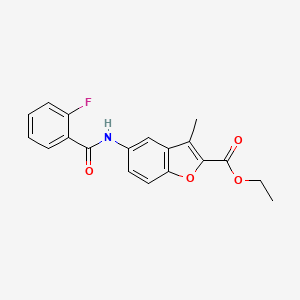
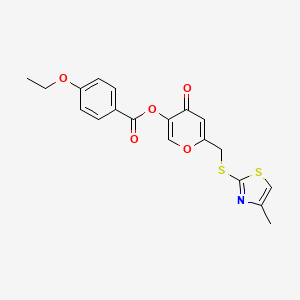
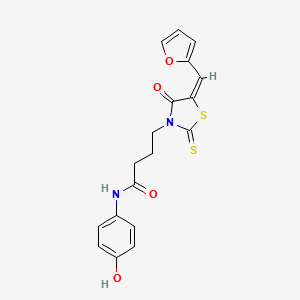
![8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544583.png)
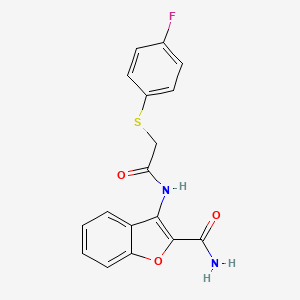

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2544587.png)
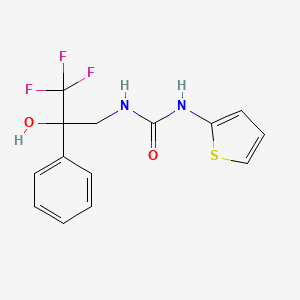
![7-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2544590.png)
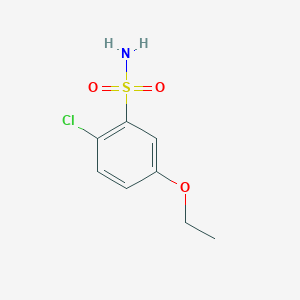
![N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2544594.png)
![N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2544598.png)
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
